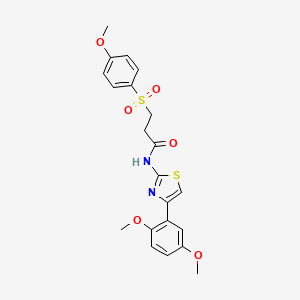
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Übersicht
Beschreibung
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazole compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in certain types of cancer cells. By inhibiting the activity of CA IX, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can slow down the growth and progression of cancer cells.
Biochemical and Physiological Effects:
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can reduce the expression of certain genes that are involved in tumor growth and progression. N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been shown to reduce the production of reactive oxygen species (ROS) in the body, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in lab experiments is its ability to inhibit the activity of specific enzymes, which can help researchers better understand the role of these enzymes in various biological processes. However, one limitation is that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are several future directions for research involving N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. One area of research is the development of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide-based therapies for cancer treatment. Another area of research is the study of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in other areas of research, such as inflammation and oxidative stress. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in the body.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been studied for its potential therapeutic applications in various areas of research. One of the primary areas of research is cancer treatment. Studies have shown that N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can inhibit the activity of certain enzymes that are involved in tumor growth and progression. N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been studied for its potential anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-27-14-4-7-16(8-5-14)31(25,26)11-10-20(24)23-21-22-18(13-30-21)17-12-15(28-2)6-9-19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEYGNCNOINPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



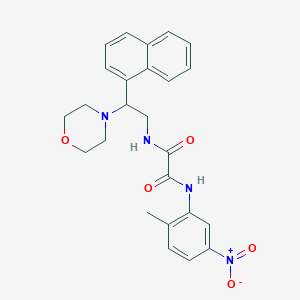

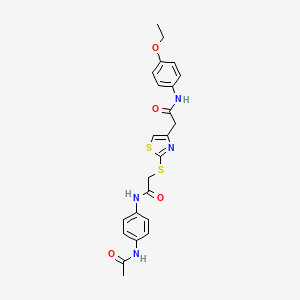
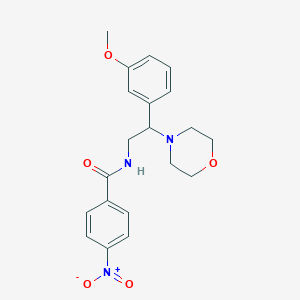
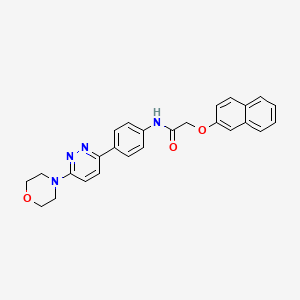
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)
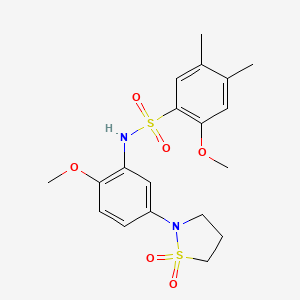
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)
![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3309361.png)
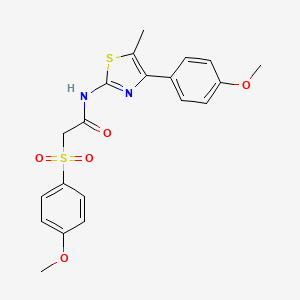
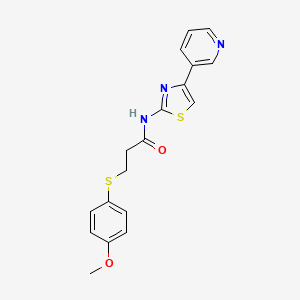
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B3309388.png)
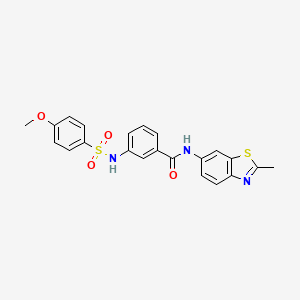
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309398.png)